7-Chloro-3-methylbenzo[d]isothiazole
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Overview
Description
7-Chloro-3-methylbenzo[d]isothiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylbenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-methylbenzo[d]isothiazole with chlorinating agents. The reaction conditions often require the presence of a base and a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methylbenzo[d]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 7-amino-3-methylbenzo[d]isothiazole or 7-thio-3-methylbenzo[d]isothiazole.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of this compound thiol.
Scientific Research Applications
7-Chloro-3-methylbenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and biocides
Mechanism of Action
The mechanism of action of 7-Chloro-3-methylbenzo[d]isothiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-methylbenzo[d]thiazole
- 3-Methylbenzo[d]isothiazole
- 7-Chloro-2-methylbenzo[d]isothiazole
Uniqueness
7-Chloro-3-methylbenzo[d]isothiazole stands out due to its unique combination of chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anti-inflammatory properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClNS |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
7-chloro-3-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3 |
InChI Key |
ZNZJEMBXFYJCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C=CC=C2Cl |
Origin of Product |
United States |
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